molecular formula C14H7ClF5NO2 B4536271 N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide

N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No. B4536271
M. Wt: 351.65 g/mol
InChI Key: IDFHLISMWHLZOI-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methoxyphenyl)-2-(3-methoxypHenoxy)acetamide” is a compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-4-methoxyphenyl)-2-(3-methoxypHenoxy)acetamide” has a linear formula of C16H16ClNO4 and a molecular weight of 321.763 .

Scientific Research Applications

Mechanism of Action

Target of Action

It has been suggested that it may interact with the ephrin type-b receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and proliferation.

Mode of Action

The exact mode of action of SMR000075737 is not well understood due to the limited available data. It is hypothesized that the compound may interact with its target receptor, leading to changes in the receptor’s activity. This could potentially alter cellular processes such as signal transduction pathways .

Biochemical Pathways

The specific biochemical pathways affected by SMR000075737 are currently unknown. Given its potential interaction with the Ephrin type-B receptor 4, it might influence pathways related to cell migration, adhesion, and proliferation .

Result of Action

Given its potential interaction with the ephrin type-b receptor 4, it might influence cellular processes such as cell migration, adhesion, and proliferation .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF5NO2/c1-23-7-3-2-5(4-6(7)15)21-14(22)8-9(16)11(18)13(20)12(19)10(8)17/h2-4H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFHLISMWHLZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methoxyphenyl)-2,3,4,5,6-pentafluorobenzamide
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